

# physical and chemical properties of 2,6-Difluorobenzyl chloride

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## Compound of Interest

Compound Name: 2,6-Difluorobenzyl chloride

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## An In-depth Technical Guide to 2,6-Difluorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2,6-difluorobenzyl chloride**. It includes a detailed summary of its properties in tabular format for easy reference, alongside a meticulously outlined experimental protocol for its synthesis. This document is intended to serve as a vital resource for professionals engaged in chemical research and pharmaceutical development.

## Core Physical and Chemical Properties

**2,6-Difluorobenzyl chloride** is a halogenated aromatic compound widely utilized as a chemical intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Notably, it is a key precursor in the production of the antiepileptic drug Rufinamide.<sup>[1]</sup> The physical and chemical characteristics of **2,6-difluorobenzyl chloride** are summarized below.

## Physical Properties

The physical properties of **2,6-difluorobenzyl chloride** are presented in the table below, offering a snapshot of its characteristics under various conditions.

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClF <sub>2</sub>
Molecular Weight	162.56 g/mol [1][2]
Appearance	White to light yellow crystalline powder[2]
Melting Point	34-38 °C[2]
Boiling Point	172-173 °C at 640 mmHg[2]
Density	~1.273 g/cm <sup>3</sup> (estimate)[2]
Flash Point	151 °F (66.1 °C)[2]
Vapor Pressure	0.0407 mmHg at 25 °C[2]
Refractive Index	1.456[2]
Solubility	Soluble in chloroform, acetone, DMSO, and DMF. Slightly soluble in methanol. Insoluble in water.[2]

## Chemical and Safety Information

The following table outlines the chemical identifiers and safety information for **2,6-difluorobenzyl chloride**, crucial for its handling and application in a laboratory setting.

Identifier/Information	Details
CAS Number	697-73-4[1][2]
Synonyms	2-(Chloromethyl)-1,3-difluorobenzene, α-Chloro-2,6-difluorotoluene[1]
Hazard Codes	C, Xi[2]
Risk Statements	R20/22, R34[2]
Safety Statements	S26, S36/37/39, S45[2]
Sensitivity	Lachrymatory[2]
Storage	Inert atmosphere, Room Temperature[2]

## Experimental Protocols

The synthesis of **2,6-difluorobenzyl chloride** can be achieved through the chlorination of 2,6-difluorotoluene. The following protocol is a detailed method adapted from available literature.

### Synthesis of 2,6-Difluorobenzyl Chloride from 2,6-Difluorotoluene

This procedure describes the synthesis of **2,6-difluorobenzyl chloride** via the reaction of 2,6-difluorotoluene with gaseous chlorine. A more detailed laboratory-scale synthesis using a different chlorinating agent is also described.

#### Method 1: Direct Chlorination (Industrial Method)

This method involves the direct reaction of gaseous chlorine with 2,6-difluorotoluene.[1] This process is typically performed in an industrial setting and requires specialized equipment for handling gaseous chlorine.

#### Method 2: Laboratory Scale Synthesis

This protocol provides a detailed procedure for a laboratory-scale synthesis.

Materials:

- 2,6-Difluorotoluene
- Iron(II) chloride tetrahydrate ( $\text{FeCl}_2 \cdot 4\text{H}_2\text{O}$ )
- Formamide ( $\text{HCONH}_2$ )
- Tetrachloromethane ( $\text{CCl}_4$ )
- Methanol ( $\text{MeOH}$ )
- Argon gas supply
- Glass tube (10 mL)
- Stainless steel autoclave (17 mL)
- Heating apparatus
- Filtration setup
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- Reaction Setup: A 10 mL glass tube is charged with 0.018 g (0.09 mmol) of  $\text{FeCl}_2 \cdot 4\text{H}_2\text{O}$  and 0.20 g (4.5 mmol) of formamide under an argon atmosphere. The mixture is heated for 5 minutes.
- Addition of Reagents: To the heated mixture, 2.76 g (18 mmol) of tetrachloromethane, 0.14 g (4.5 mmol) of methanol, and 1.15 g (9 mmol) of 2,6-difluorotoluene are added.
- Reaction: The sealed glass tube is placed inside a stainless steel autoclave. The autoclave is sealed and heated to 180 °C for 6 hours.
- Work-up:
  - After the reaction is complete, the autoclave is cooled to room temperature.

- The glass tube is carefully opened, and the reaction mixture is filtered through a paper filter to remove any solid residues.
- The solvent is removed from the filtrate by distillation.
- Purification: The crude product is purified by vacuum distillation to yield **2,6-difluorobenzyl chloride**.

## Experimental Workflow Visualization

The following diagram illustrates the key steps in the laboratory-scale synthesis of **2,6-difluorobenzyl chloride**.



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Caption: Experimental workflow for the synthesis of **2,6-Difluorobenzyl chloride**.

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## References

- 1. Cas 697-73-4, 2,6-Difluorobenzyl chloride | lookchem [lookchem.com]
- 2. benchchem.com [benchchem.com]
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